molecular formula C17H20N6S B2532681 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine CAS No. 2380010-96-6

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine

Cat. No.: B2532681
CAS No.: 2380010-96-6
M. Wt: 340.45
InChI Key: COJQBMUNGXAPNJ-UHFFFAOYSA-N
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Description

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure combining pyrazolo[3,4-d]pyrimidine and thieno[3,2-c]pyridine moieties, which are known for their biological activities. The presence of these fused ring systems makes it a promising candidate for various pharmacological applications.

Preparation Methods

Mechanism of Action

The mechanism of action of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound also interferes with DNA synthesis and repair mechanisms, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives and thieno[3,2-c]pyridine derivatives. Compared to these compounds, 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine exhibits enhanced biological activity and stability . Some similar compounds include:

This compound’s unique combination of structural features and biological activities makes it a valuable subject of ongoing research in various scientific fields.

Properties

IUPAC Name

5-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6S/c1-11-19-16-14(7-18-21(16)2)17(20-11)23-9-13(10-23)22-5-3-15-12(8-22)4-6-24-15/h4,6-7,13H,3,5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJQBMUNGXAPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)N4CCC5=C(C4)C=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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